4'-Hydroxycelecoxib
Overview
Description
The primary alcohol metabolite of celecoxib is a significant compound in the metabolic pathway of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). Celecoxib is known for its selective inhibition of cyclooxygenase-2 (COX-2), which provides anti-inflammatory, analgesic, and antipyretic properties. The primary alcohol metabolite is formed through the hydroxylation of celecoxib, primarily mediated by the cytochrome P450 2C9 enzyme .
Mechanism of Action
Target of Action
4’-Hydroxycelecoxib, also known as Hydroxy Celecoxib, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins . By inhibiting COX-2, 4’-Hydroxycelecoxib reduces the production of these prostaglandins, thereby reducing inflammation and pain .
Mode of Action
4’-Hydroxycelecoxib acts as a selective noncompetitive inhibitor of the COX-2 enzyme . As a result, the production of pro-inflammatory prostaglandins is reduced .
Biochemical Pathways
The primary biochemical pathway affected by 4’-Hydroxycelecoxib is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, 4’-Hydroxycelecoxib prevents the conversion of arachidonic acid to prostaglandin H2, a precursor to various types of prostaglandins . This leads to a decrease in the production of pro-inflammatory prostaglandins .
Pharmacokinetics
4’-Hydroxycelecoxib is metabolized primarily through methyl hydroxylation to form hydroxycelecoxib . This reaction is largely catalyzed by CYP2C9 , although CYP3A4 also plays a minor role . The compound is extensively protein bound, primarily to plasma albumin . It has an elimination half-life of about 11 hours in healthy individuals .
Result of Action
The primary result of 4’-Hydroxycelecoxib’s action is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and reducing the production of pro-inflammatory prostaglandins, 4’-Hydroxycelecoxib alleviates symptoms associated with conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The action of 4’-Hydroxycelecoxib can be influenced by various environmental factors. For instance, patients with chronic renal insufficiency or hepatic impairment may have altered pharmacokinetics of the drug . Additionally, co-administration with other drugs metabolized by CYP2C9 may lead to drug-drug interactions . Therefore, the efficacy and stability of 4’-Hydroxycelecoxib can be influenced by these and potentially other environmental factors.
Biochemical Analysis
Biochemical Properties
4’-Hydroxycelecoxib, like its parent compound celecoxib, is believed to inhibit the cyclooxygenase-2 (COX-2) enzyme . This enzyme is key in prostaglandin biosynthesis, a process that plays a significant role in inflammation and pain. By inhibiting COX-2, 4’-Hydroxycelecoxib can help reduce inflammation and pain .
Cellular Effects
The cellular effects of 4’-Hydroxycelecoxib are likely similar to those of celecoxib, given their structural similarity and shared target (COX-2). Celecoxib has been shown to inhibit cell cycle progression and increase the expression of cell cycle inhibitors . It’s plausible that 4’-Hydroxycelecoxib may have similar effects on cell function.
Molecular Mechanism
The molecular mechanism of 4’-Hydroxycelecoxib likely involves the inhibition of the COX-2 enzyme, similar to celecoxib . This inhibition can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Dosage Effects in Animal Models
Celecoxib has been studied extensively in animal models, and it’s likely that 4’-Hydroxycelecoxib, as a metabolite, would exhibit similar effects at comparable dosages .
Metabolic Pathways
4’-Hydroxycelecoxib is a product of the metabolic pathway involving the CYP2C9 isoenzyme . Celecoxib is metabolized primarily through methyl hydroxylation to form 4’-Hydroxycelecoxib .
Transport and Distribution
Celecoxib is known to be extensively protein-bound, primarily to plasma albumin, which could influence the distribution of its metabolites, including 4’-Hydroxycelecoxib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the primary alcohol metabolite of celecoxib involves the hydroxylation of the parent compound, celecoxib. This reaction is typically catalyzed by the cytochrome P450 2C9 enzyme. The process can be carried out in vitro using liver microsomes or recombinant enzymes. The reaction conditions generally include a suitable buffer system, cofactors such as NADPH, and the presence of the enzyme .
Industrial Production Methods
Industrial production of the primary alcohol metabolite of celecoxib is not commonly practiced due to its role as a metabolite rather than a primary therapeutic agent. the synthesis can be scaled up using bioreactors containing recombinant cytochrome P450 2C9 enzymes. The reaction conditions are optimized to ensure maximum yield and purity of the metabolite .
Chemical Reactions Analysis
Types of Reactions
The primary alcohol metabolite of celecoxib undergoes several types of chemical reactions, including:
Oxidation: The primary alcohol group can be further oxidized to form a carboxylic acid metabolite.
Reduction: Although less common, the primary alcohol can be reduced back to the parent compound under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the primary alcohol back to the parent compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Carboxylic Acid Metabolite: Formed through the oxidation of the primary alcohol.
Parent Compound: Formed through the reduction of the primary alcohol.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
The primary alcohol metabolite of celecoxib has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and elimination of celecoxib in the body.
Drug Interaction Studies: Helps in understanding the interactions between celecoxib and other drugs metabolized by cytochrome P450 enzymes.
Toxicology Studies: Used to assess the potential toxic effects of celecoxib and its metabolites.
Biomarker Development: Serves as a biomarker for monitoring celecoxib therapy and ensuring patient compliance.
Comparison with Similar Compounds
Similar Compounds
Etoricoxib: Another selective COX-2 inhibitor with a similar mechanism of action.
Lumiracoxib: A selective COX-2 inhibitor with a different chemical structure but similar therapeutic effects.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Uniqueness
The primary alcohol metabolite of celecoxib is unique due to its specific metabolic pathway involving cytochrome P450 2C9. Unlike other COX-2 inhibitors, celecoxib undergoes extensive metabolism to form multiple metabolites, including the primary alcohol metabolite. This contributes to its distinct pharmacokinetic and pharmacodynamic profile .
Properties
IUPAC Name |
4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSYPPLGADZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432707 | |
Record name | 4'-Hydroxycelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170571-00-3 | |
Record name | 4'-Hydroxycelecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxycelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYCELECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxycelecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxy Celecoxib relate to Celecoxib in terms of metabolism?
A: Hydroxy Celecoxib is the primary metabolite of Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Studies using human liver microsomes demonstrate that Celecoxib undergoes metabolic conversion primarily through hydroxylation, resulting in the formation of Hydroxy Celecoxib. [, ] This biotransformation is mainly facilitated by the cytochrome P450 enzyme, specifically the CYP2C9 isoform, with CYP3A4 playing a lesser role. [, ]
Q2: Do genetic variations in CYP2C9 affect the metabolism of Celecoxib and the formation of Hydroxy Celecoxib?
A: Yes, individuals with specific genetic variations in the CYP2C9 gene, particularly the CYP2C93 allele (Ile359Leu), exhibit significantly altered Celecoxib pharmacokinetics. [] Homozygous carriers of the CYP2C93/3 genotype display notably reduced oral clearance of Celecoxib, leading to higher drug exposure compared to individuals with the wild-type CYP2C91/1 genotype. [] This altered metabolic rate directly impacts the formation and concentration of Hydroxy Celecoxib. Carriers of the CYP2C93 allele, both heterozygous and homozygous, show decreased concentrations of Hydroxy Celecoxib, further highlighting the influence of CYP2C9 polymorphisms on Celecoxib metabolism. []
Q3: Could there be potential drug interactions related to Celecoxib and its metabolism to Hydroxy Celecoxib?
A: Research indicates that Celecoxib can potentially interfere with the metabolism of drugs metabolized by CYP2C9 and CYP2D6. [] Notably, Celecoxib exhibits significant inhibition of diclofenac hydroxylation (CYP2C9 substrate) and bufuralol hydroxylation (CYP2D6 substrate) in vitro. [] This suggests that co-administration of Celecoxib with medications primarily metabolized by CYP2C9 or CYP2D6 could lead to altered drug levels and potential therapeutic consequences.
Q4: What analytical techniques are commonly employed to study Hydroxy Celecoxib?
A: High-performance liquid chromatography (HPLC) is a frequently used method for quantifying Hydroxy Celecoxib concentrations in biological samples. [] This technique enables researchers to study the formation and clearance of Hydroxy Celecoxib, providing valuable insights into the pharmacokinetic profile of this metabolite.
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